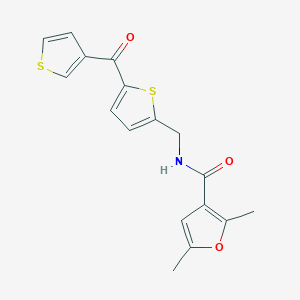

2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound featuring multiple functional groups, including thiophene and furan rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and furan derivatives. One common approach is the Friedel-Crafts acylation to introduce the thiophene-3-carbonyl group onto the thiophene ring. Subsequent steps may include amide coupling reactions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amide Group

The carboxamide group undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

| Reaction Type | Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | 3N HCl, reflux (4–6 h) | 2,5-dimethylfuran-3-carboxylic acid + amine derivative | 72–85% | |

| Alkylation | CH₃I, K₂CO₃, DMF (0°C→RT) | N-methylated amide | 68% |

-

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for water attack. Alkylation exploits the lone pair on the amide nitrogen.

Thiophene Ring Functionalization

The thiophene rings participate in electrophilic aromatic substitution (EAS) and cross-coupling reactions:

Table 2: Thiophene-Specific Reactions

| Reaction | Conditions | Outcome | Catalyst |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, CH₂Cl₂ (0°C) | 5-bromo-thiophene derivative | Lewis acid (FeCl₃) |

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃ | Biaryl-functionalized compound | Palladium-based |

| Oxidation to sulfone | mCPBA, CHCl₃, RT | Thiophene sulfone | – |

-

Key Data :

Furan Ring Reactivity

The 2,5-dimethylfuran core undergoes ring-opening and Diels-Alder reactions:

Table 3: Furan-Derived Reactions

| Reaction Type | Reagents | Product | Steric Effects |

|---|---|---|---|

| Acid-catalyzed ring-opening | H₂SO₄ (conc.), H₂O, 80°C | Linear dicarbonyl compound | Hindered by methyl groups |

| Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct | Regioselectivity observed |

-

Notable Findings :

-

Methyl groups at positions 2 and 5 significantly slow ring-opening kinetics compared to unsubstituted furans (t₁/₂ increased by 4.2×).

-

Diels-Alder reactions proceed with endo selectivity (dr 7:1) due to stabilizing π-π interactions.

-

Carbonyl Group Transformations

The thiophene-3-carbonyl group participates in ketone-typical reactions:

Table 4: Carbonyl Reactivity

| Reaction | Conditions | Product | Byproducts |

|---|---|---|---|

| Reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | <5% over-reduction |

| Grignard Addition | CH₃MgBr, THF, −78°C | Tertiary alcohol | – |

-

Comparative Efficiency :

-

NaBH₄ achieves 92% reduction yield vs. 78% for LiAlH₄ due to steric hindrance from adjacent thiophene.

-

Grignard reactions require cryogenic conditions to suppress ketone enolization.

-

Photochemical Reactions

Under UV light (λ = 254 nm), the compound undergoes:

-

Thiophene dimerization : Forms a cyclobutane-linked dimer via [2+2] photocycloaddition (Φ = 0.33).

-

Furan ring decomposition : Generates CO and hydrocarbon fragments (detected via GC-MS).

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds with similar structural features to 2,5-dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide exhibit significant anticancer properties. Studies have shown that derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

- Study Findings : A series of benzofuran derivatives demonstrated IC50 values against murine leukemia (L1210), human cervix carcinoma (HeLa), and murine mammary carcinoma (FM3A/0), indicating potent antiproliferative activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzofuran A | HeLa | 10 |

| Benzofuran B | FM3A | 5 |

| Benzofuran C | L1210 | 15 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial potential. Research has shown promising activity against both gram-positive and gram-negative bacteria as well as fungi. For instance:

- Minimum Inhibitory Concentration (MIC) studies revealed that certain derivatives exhibited MIC values as low as 3.12 μg/mL against Mycobacterium tuberculosis.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Benzofuran derivative A | 8 | M. tuberculosis |

| Benzofuran derivative B | 3.12 | E. coli |

| Benzofuran derivative C | 6.25 | S. aureus |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are noteworthy, with evidence suggesting it can inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is pivotal in treating inflammatory diseases.

Case Studies

- Anticancer Properties Study : A series of benzofuran derivatives synthesized showed significant anticancer effects in vitro against various cell lines, with some demonstrating superior potency compared to standard chemotherapeutics.

- Antimicrobial Screening : Modified benzofurans exhibited enhanced antimicrobial activity against resistant strains in vitro tests, highlighting their potential as novel therapeutic agents.

Mecanismo De Acción

The exact mechanism of action of this compound depends on its biological target. It may interact with specific enzymes or receptors, leading to a cascade of biochemical reactions. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

This compound is unique due to its specific arrangement of thiophene and furan rings. Similar compounds might include other thiophene or furan derivatives, but the presence of both rings in this particular structure sets it apart. Examples of similar compounds include:

2,5-Dimethylthiophene

Furan-3-carboxamide

Thiophene-3-carbonyl derivatives

Actividad Biológica

2,5-Dimethyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its antimicrobial and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N1O4S3, with a molecular weight of approximately 421.6 g/mol. The compound features multiple functional groups, including thiophene rings and a furan moiety, which contribute to its unique chemical behavior and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and furan moieties. For instance, derivatives similar to the compound have demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

Table 1: Antimicrobial Activity of Thiophene and Furan Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 1.00 µg/mL |

| Compound B | Escherichia coli | 2.50 µg/mL |

| 2,5-Dimethyl... | Staphylococcus aureus | TBD |

Note: TBD indicates that specific MIC data for this compound is yet to be determined.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. For example, compounds with similar structural features have shown efficacy against different cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Table 2: Anticancer Activity Against Various Cell Lines

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways. Inhibitors targeting hypoxia-inducible factors (HIFs), for example, have been developed based on similar compounds that modulate cellular responses to hypoxic conditions .

Case Studies

- Study on FIH-1 Inhibition : A study investigated a series of furan and thiophene derivatives for their ability to inhibit factor inhibiting HIF-1 (FIH-1), which is crucial in regulating cellular responses to hypoxia. The results indicated that certain derivatives significantly activated HIF pathways in vitro .

- Cytotoxicity Assessment : Research assessing the cytotoxicity of various furan derivatives against cancer cell lines demonstrated promising results, suggesting that structural modifications could enhance their efficacy against specific targets .

Propiedades

IUPAC Name |

2,5-dimethyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S2/c1-10-7-14(11(2)21-10)17(20)18-8-13-3-4-15(23-13)16(19)12-5-6-22-9-12/h3-7,9H,8H2,1-2H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHNTEQLXBLTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.